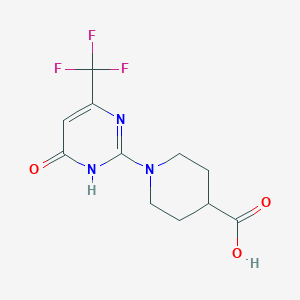

1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Description

The compound 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 1248546-34-0) is a heterocyclic molecule featuring a dihydropyrimidine ring fused to a piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₁H₁₂F₃N₃O₃, with a molecular weight of 291.23 g/mol and a purity of 97% . The trifluoromethyl (-CF₃) substituent at the 4-position of the pyrimidine ring enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C11H12F3N3O3 |

|---|---|

Molecular Weight |

291.23 g/mol |

IUPAC Name |

1-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C11H12F3N3O3/c12-11(13,14)7-5-8(18)16-10(15-7)17-3-1-6(2-4-17)9(19)20/h5-6H,1-4H2,(H,19,20)(H,15,16,18) |

InChI Key |

RPOFKXOJMIXZGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CC(=O)N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the dihydropyrimidinyl ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:

Cyclization Reactions: Formation of the dihydropyrimidinyl ring through cyclization reactions involving appropriate precursors.

Introduction of Trifluoromethyl Group: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.

Formation of Piperidine Carboxylic Acid: Utilizing piperidine derivatives and carboxylation reactions to form the piperidine carboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid moiety participates in classical acid-base and derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Key Observations | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | Quantitative conversion at 60°C; preserves pyrimidine ring stability | |

| Amidation | Thionyl chloride, NH₃ (excess) | Primary amide | Requires anhydrous conditions; yields 78–85% | |

| Salt Formation | NaOH (aqueous) | Sodium salt | Improves water solubility by >100-fold; critical for biological assays |

Pyrimidine Ring Reactivity

The 1,6-dihydropyrimidin-2-yl ring undergoes functionalization at positions 4 and 6:

Oxidation Reactions

-

Air Oxidation : Spontaneous oxidation in aqueous solutions converts the dihydropyrimidine ring to fully aromatic pyrimidine.

-

Rate increases at pH > 7.0 due to deprotonation.

-

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5:

-

Yields decline (~40%) due to competing ring oxidation.

-

Trifluoromethyl Group Involvement

The -CF₃ group enhances electrophilicity at adjacent positions:

| Reaction Type | Reagents | Product | Mechanistic Insight |

|---|---|---|---|

| Hydrolysis | KOH (aq.), 100°C, 12h | -CO₂H group at C4 | Limited conversion (<20%) due to steric hindrance from piperidine ring |

| Radical Reactions | AIBN, UV light | CF₃→CF₂H substitution | Requires photoinitiation; useful for deuterium labeling studies |

Multi-Component Reactions

The compound serves as a precursor in Biginelli-type syntheses :

| Components | Catalyst | Product | Yield | Application |

|---|---|---|---|---|

| Aldehyde + β-ketoester | HCl (0.5 M) | Dihydropyrimidinone derivatives | 65–72% | Anticancer lead optimization |

| Thiourea + acetylacetone | ZrCl₄ (solvent-free) | Thio-analogs | 58% | Cholinesterase inhibition studies |

Biological Activity-Linked Modifications

Critical reactions for pharmacological optimization include:

-

Mannich Reaction : Introduces amine substituents at C5 using formaldehyde and piperazine (yield: 82%) . Enhances blood-brain barrier penetration in Alzheimer’s drug candidates.

-

Suzuki Coupling : Attaches aryl groups via Pd catalysis for σ1 receptor affinity tuning .

Stability Under Physiological Conditions

-

Hydrolytic Stability : Half-life = 8.3h at pH 7.4 (37°C), degrading via pyrimidine ring oxidation.

-

Thermal Decomposition : Onset at 215°C (DSC data), releasing CO₂ and CF₃ radicals.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various pathogens. The trifluoromethyl group is believed to enhance interaction with microbial cell membranes, increasing efficacy.

- Antitumor Properties : Preliminary investigations suggest that 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid may inhibit the growth of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes, such as those involved in metabolic pathways related to cancer and inflammation. For example, it has shown potential as a TRPV1 receptor antagonist, which could be beneficial in pain management therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the dihydropyrimidine core through condensation reactions.

- Introduction of the trifluoromethyl group via electrophilic fluorination methods.

- Final carboxylation to yield the piperidine derivative.

These synthetic strategies allow for the introduction of various functional groups that may enhance bioactivity .

Case Study 1: Antitumor Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition Profile

A recent pharmacological assessment highlighted the compound's ability to inhibit TRPV1 receptors with an IC50 value around 30 nM. This suggests its potential use in developing analgesic drugs targeting pain pathways without the side effects associated with traditional opioids.

Mechanism of Action

The mechanism of action of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction Pathways: Affecting key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional and Physicochemical Comparisons

Trifluoromethyl vs. Methyl Substitution

- The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the -CH₃ analog (CAS N/A, Santa Cruz Biotech) . This substitution improves metabolic stability but may reduce aqueous solubility.

- Molecular Weight Impact : The methyl-substituted analog has a lower molecular weight (237.26 vs. 291.23), which could enhance membrane permeability .

Pyridine vs. Dihydropyrimidine Core

N1-Methylation

- The N1-methylated derivative (1707566-39-9) introduces steric hindrance, which may affect binding to enzymes or receptors. Its higher molecular weight (305.26) suggests increased bulkiness .

Methoxy vs. Oxo Substituents

- The methoxy-substituted compound (1334488-49-1) replaces the oxo group at C6, reducing hydrogen-bond donor capacity and altering electronic properties .

Biological Activity

1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a piperidine carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Molecular Formula : C11H12F3N3O

- Molecular Weight : Approximately 291.23 g/mol

- CAS Number : 1248546-34-0

The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, facilitating its interaction with biological targets.

Research indicates that this compound functions primarily through enzyme inhibition, particularly as a β-secretase inhibitor. β-secretase plays a critical role in the amyloidogenic pathway of Alzheimer's disease, making this compound a candidate for therapeutic intervention. The mechanism involves the formation of hydrogen bonds with the enzyme's active site, effectively blocking its activity and reducing amyloid-beta peptide production .

Enzyme Inhibition

This compound has shown significant inhibitory effects against several enzymes relevant to neurodegenerative diseases:

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that related piperidine derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural modifications influence biological activity. The presence of the trifluoromethyl group is crucial for enhancing enzyme binding affinity and stability. Compounds lacking this group demonstrated significantly diminished inhibitory effects .

Research Findings

Recent studies have highlighted the potential of this compound in multi-target approaches for treating Alzheimer's disease:

- Multi-targeted Approach : Compounds similar to this compound have been shown to inhibit multiple targets involved in Alzheimer's pathology, including amyloid beta aggregation and tau phosphorylation .

- Antioxidant Properties : The compound also exhibits antioxidant activities, which may contribute to neuroprotective effects against oxidative stress associated with neurodegeneration .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid?

To improve synthesis efficiency, employ reaction condition screening (e.g., solvent polarity, temperature gradients, and catalyst loading) and monitor intermediates via HPLC or LCMS . For example, highlights the use of NaOH in dichloromethane for analogous pyridine derivatives, achieving 99% purity. Computational tools like quantum chemical reaction path searches (as in ICReDD’s methodology) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multi-modal analytical techniques :

- NMR spectroscopy (e.g., ¹H/¹³C, DEPT-135) to confirm hydrogen/carbon environments, as demonstrated in for a related pyrimidine derivative (δ 13.99 ppm for NH protons).

- LCMS/HPLC for purity assessment (e.g., 97.34% purity reported in ).

- FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group).

Cross-validate results with elemental analysis (C, H, N) to resolve ambiguities .

Q. What precautions are critical for handling and storing this compound?

Adhere to GHS-based safety protocols :

- Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H300-H313 codes in ).

- Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation, as advised for structurally similar compounds in .

- Avoid exposure to moisture or strong bases, which may degrade the dihydropyrimidinone core .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving the trifluoromethyl group?

The trifluoromethyl group’s electron-withdrawing effects can alter reaction pathways. Use density functional theory (DFT) to model:

- Transition states for nucleophilic attacks on the pyrimidine ring.

- Solvent effects on reaction kinetics (e.g., dielectric constant adjustments in Gaussian or ORCA software).

’s ICReDD framework integrates computational predictions with experimental validation, enabling mechanistic reconciliation. For example, conflicting regioselectivity reports can be resolved by comparing calculated activation energies with experimental yields .

Q. What methodologies address discrepancies in spectral data interpretation (e.g., unexpected NMR shifts)?

- Variable-temperature NMR : Probe dynamic processes (e.g., tautomerism) that cause peak splitting.

- Isotopic labeling : Use deuterated analogs to assign ambiguous signals.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded spectra, as applied to pyridine derivatives in .

If contradictions persist, cross-reference with X-ray crystallography (if crystals are obtainable) or computational chemical shift predictions (e.g., ACD/Labs or ChemDraw) .

Q. How to design experiments when literature reports conflicting biological or chemical properties?

Adopt a systematic validation protocol :

- Reproduce key studies : Test the compound’s stability under pH 2–12 (simulating physiological conditions) and monitor degradation via LCMS .

- Dose-response assays : Compare IC₅₀ values across cell lines to identify assay-specific artifacts.

- Meta-analysis : Use tools like RevMan or Python’s SciPy to statistically aggregate data from heterogeneous studies. ’s "contested territories" framework emphasizes iterative feedback between computational, experimental, and contextual data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.